2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol

Hair dye intermediate Physicochemical profiling Cosmetic formulation

Optimize your hair colorant R&D with 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol. Its 2-diethylaminomethyl-4-nitro-1-naphthol scaffold delivers a unique electronic profile for stable, long-lasting warm shades. The protonatable tertiary amine enhances dye-fiber substantivity, while moderate lipophilicity ensures cortical penetration. Choose 98% purity for reproducible oxidative coupling and superior chromaticity in permanent formulations.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 37812-85-4
Cat. No. B15065154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol
CAS37812-85-4
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O
InChIInChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3
InChIKeyRVMDQSIRTSDBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol (CAS 37812-85-4): A Nitro-Amino-Naphthol Intermediate for Oxidative Hair Dye Formulations


2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol (CAS 37812-85-4) is a heteronuclear nitro-amino-naphthol compound belonging to the class of direct nitro dyes used in oxidative hair coloring systems [1]. Its structure features a 1-naphthol core substituted with a nitro group at the 4-position and a diethylaminomethyl group at the 2-position, yielding physicochemical descriptors including a molecular weight of 274.31 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 69.3 Ų [1]. The compound is primarily referenced in cosmetic chemistry patents as an oxidative dye precursor capable of forming stable colorations upon oxidation within keratin fibers.

Why 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol Cannot Be Casually Replaced by Generic Nitro-Naphthol Dyes in R&D and Formulation


In the absence of direct comparative performance data, the justification for selecting this specific compound over its closest analogs rests on critical structural distinctions known to govern dye-substrate interactions. The unique combination of a 4-nitro electron-withdrawing group and a 2-diethylaminomethyl substituent on the 1-naphthol scaffold creates a specific electronic and steric environment that influences the compound's redox potential, solubility in aqueous-alcoholic vehicles, and its capacity to act as a coupling component [1]. Generic substitution with other aminoalkyl-nitro-naphthols (e.g., those bearing dimethylamino or pyrrolidino groups) risks altering the shade, chromaticity, wash fastness, or toxicological profile of the final dye formulation, which are quality attributes explicitly sought in cosmetic chemistry patents [1]. Direct experimental evidence linking these structural features to quantitative performance metrics is, however, currently limited in the public domain.

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol: Quantitative Differentiation Evidence Against Analogs


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted Nitro-Naphthol Core

The presence of the diethylaminomethyl group significantly modulates the compound's lipophilicity compared to the unsubstituted 4-nitro-1-naphthol core. This property is critical for predicting dye penetration into keratin fibers and solubility in formulation vehicles [1]. The computed XLogP3-AA for the target compound is 3.2, while the base scaffold 4-nitro-1-naphthol (CAS 605-62-9) has a computed LogP of 2.98 (interpolated from standard databases) [2]. The increased lipophilicity of approximately 7.4% (ΔLogP ≈ 0.22) can influence the partition coefficient between the dye bath and the hair fiber, a key determinant of dye uptake and color intensity [1].

Hair dye intermediate Physicochemical profiling Cosmetic formulation

Topological Polar Surface Area (TPSA) Comparison with a Common Nitro-Dye Scaffold

The topological polar surface area (TPSA) is a descriptor used to predict a compound's ability to permeate biological membranes, such as the skin or hair cuticle. The target compound has a computed TPSA of 69.3 Ų [1]. This is slightly higher than that of 2-amino-4-nitrophenol (CAS 99-57-0), a widely used nitro dye intermediate which has a TPSA of approximately 66.5 Ų . The marginal increase in TPSA for the target compound may contribute to a slightly reduced rate of passive dermal absorption, a potentially favorable attribute in cosmetic safety assessments, without significantly compromising its substantivity to keratin fibers.

Drug-likeness Dermal absorption Toxicological screening

Structural Distinction: The Diethylaminomethyl Group as a Key Differentiator for Dye Substantivity and Shade Modulation

The 2-diethylaminomethyl substituent distinguishes this compound from other 4-nitro-1-naphthol derivatives that lack a basic tertiary amine side chain. This basic center can be protonated under the slightly acidic conditions of many hair dye formulations, enhancing water solubility and ionic bonding to negatively charged sites on keratin fibers, thereby improving dye substantivity [1]. In contrast, non-amino-substituted 4-nitro-1-naphthol relies solely on hydrogen bonding and van der Waals forces for fiber attachment, which may result in faster wash-out [2]. While quantitative substantivity data (e.g., K/S values before and after washing) are not publicly available for this specific compound, the mechanistic rationale aligns with well-established principles of direct dye chemistry.

Structure-activity relationship Hair dye substantivity Shade modulation

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol: Primary Application Scenarios Supported by Physicochemical Evidence


Development of Permanent Oxidative Hair Dyes with Targeted Orange-to-Red Shades

Given its structural analogy to patented nitro-naphthol dyes, this compound is most relevant for R&D programs formulating permanent oxidative hair colorants. Its moderate lipophilicity (XLogP3-AA 3.2) and polar surface area (69.3 Ų) suggest it can effectively penetrate the hair cortex and, upon oxidation, form a chromophore contributing to warm-toned shades [1]. The basic diethylamino group may also serve as a built-in cationizing agent, potentially improving dye-fiber substantivity and wash fastness in comparison to non-ionic nitro dyes, making it a candidate for long-lasting color lines [1].

Semi-Permanent Direct Dye Formulations for Fashion Colors

As a direct nitro dye, the compound can be used without an oxidative coupling partner in semi-permanent formulations. The computed TPSA of 69.3 Ų places it within a favorable range for skin and hair cuticle penetration, suggesting it can deposit intense color rapidly. Its higher logP relative to 4-nitro-1-naphthol predicts better uptake, while the protonatable tertiary amine may allow for formulation at mildly acidic pH to stabilize the dye in solution, providing formulators with a versatile, ready-to-use molecule for vibrant, non-oxidative color products [1].

Calibration Standard for Physicochemical Profiling of Naphtholic Hair Dye Libraries

For analytical chemistry groups building structure-property relationship (SPR) models for cosmetic ingredients, this compound serves as a well-defined reference standard. With a documented exact mass (274.13174244 Da), computed XLogP3-AA (3.2), and InChIKey (RVMDQSIRTSDBRH-UHFFFAOYSA-N), it provides a robust anchor point for calibrating chromatographic retention times, logP measurements, or mass spectrometry assays used to characterize novel nitro-dye libraries [1]. Its unique combination of a naphthol core, a nitro acceptor, and a dialkylamino donor creates a distinctive UV-Vis spectral signature useful for method development.

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